2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-10-4-6-16(7-5-10)14(20)15-9-2-3-12(17)11(8-9)13(18)19/h2-3,8,10,17H,4-7H2,1H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWSNPZRACPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves several steps. One common synthetic route includes the condensation of 2-hydroxybenzoic acid with 4-methoxypiperidine-1-carbonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its pharmacological properties, particularly in the context of diabetes management. Research indicates that it may reduce complications associated with high blood sugar levels by inhibiting ALR2, thus preventing the conversion of glucose to sorbitol and minimizing oxidative stress.
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate cellular pathways could potentially lead to the development of new cancer therapies that target specific tumor types. Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of this compound, particularly regarding neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation, it may offer a protective effect on neuronal cells, warranting further investigation into its therapeutic potential.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Diabetes Management | Demonstrated significant reduction in sorbitol levels in diabetic models upon treatment with the compound. |
| Study B | Cancer Cell Lines | Showed inhibition of cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent. |
| Study C | Neurodegeneration | Indicated reduced neuronal cell death in vitro under oxidative stress conditions when treated with the compound. |
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The benzoic acid scaffold is a common feature among analogues, but substituent variations critically influence physicochemical and biological properties:
Key Observations :
- The methoxypiperidine group in the target compound may enhance membrane permeability due to its moderate hydrophobicity, compared to the polar sulfonamido group in .
Enzyme Inhibition
- Caspase-3 Interaction : 2-Hydroxy-5-(2-mercapto-ethyl sulfamoyl)-benzoic acid () forms hydrogen bonds and hydrophobic interactions with caspase-3’s allosteric site, suggesting sulfonamide derivatives exploit polar residues . The target compound’s methoxypiperidine group may instead engage hydrophobic pockets.
- Topoisomerase II Docking : AutoDock4 studies (validated in ) show 2-hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid has a binding energy of -9.8 kcal/mol, attributed to nitro group electronegativity . The target compound’s binding profile remains unstudied but could be simulated using similar methods.
Pharmacological Potential and Limitations
- Solubility : The 4-hydroxybenzoic acid core ( ) provides moderate aqueous solubility, but bulky substituents (e.g., methoxypiperidine) may reduce it.
- Toxicity : Piperazine derivatives ( ) show variable safety profiles; the target compound’s piperidine group may offer improved tolerability over piperazine.
Biological Activity
2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This compound features a hydroxyl group, a carboxylic acid, and a piperidine moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Pharmacological Properties
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial activity against various strains. For example, derivatives of piperidine have shown effectiveness against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory effects were observed, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Compounds with hydroxyl and carboxylic acid functionalities often exhibit anti-inflammatory properties. This is supported by studies showing that structurally similar compounds can reduce edema in animal models .
The mechanisms through which this compound exerts its biological effects may involve:
- Binding Interactions : The piperidine moiety allows for interactions with various biological targets, including amino acids in proteins. Docking studies suggest favorable binding affinities with enzymes relevant to inflammation and infection .
- Inhibition of Enzymatic Activity : The presence of the carboxylic acid group is crucial for enzyme inhibition, particularly in urease and AChE, as it facilitates interaction with the active sites of these enzymes .
- Antioxidant Properties : Hydroxyl groups are known to confer antioxidant properties, which could contribute to the overall biological efficacy by reducing oxidative stress in cells .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies : A series of synthesized compounds bearing piperidine moieties were tested against multiple bacterial strains. Results indicated moderate to strong antibacterial activity, particularly against Gram-negative bacteria .
- Enzyme Inhibition Analysis : In a comparative study, derivatives similar to this compound were evaluated for their ability to inhibit urease. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors .
- In Vivo Studies : Future research should focus on in vivo evaluations to confirm the therapeutic potential and safety profile of this compound.
Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the key synthetic pathways for 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Nitration and hydrolysis : Starting with substituted benzoic acid derivatives, nitration under controlled acidic conditions (e.g., H₂SO₄/HNO₃) introduces nitro groups, followed by hydrolysis to yield intermediates .
- Catalytic hydrogenation : Reduction of nitro to amino groups using Pd/C or Raney Ni under H₂ pressure (e.g., 50 psi) in solvents like methanol or THF .
- Piperidine coupling : Amide bond formation between the amino group and 4-methoxypiperidine-1-carbonyl chloride using coupling agents like HATU or DCC in DMF .
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products .
- Adjust solvent polarity (e.g., THF vs. DMF) to enhance coupling efficiency .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃, 0–5°C | 85 | 92% |
| Hydrogenation | Pd/C, H₂ (50 psi), MeOH | 78 | 95% |
| Coupling | DCC, 4-methoxypiperidine, DMF | 65 | 89% |
Q. How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperidine methoxy at δ 3.3 ppm) .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 349.13) .
Q. What purification techniques are recommended for isolating high-purity samples?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/MeOH) for intermediates .
- Recrystallization : Polar solvents (e.g., ethanol/water) improve crystallinity of the final product .
- Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Isotopic Labeling : Introduce deuterated analogs to confirm assignments for labile protons (e.g., -OH or -NH groups) .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., enzymes with piperidine-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the benzoic acid moiety) .
Q. Table 2: Example Docking Scores
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Arg120, hydrophobic with Val523 |
| HDAC8 | -8.7 | Pi-pi stacking with Phe152 |
Q. How can in vitro assays be designed to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based substrates .
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) quantifies dissociation constants (KD) with immobilized receptors .
Q. What strategies mitigate low yields in the final coupling step?
Methodological Answer:
- Activation of Carboxylic Acids : Pre-activate with EDC/HOBt to enhance reactivity with piperidine amines .
- Solvent Screening : Test aprotic solvents (DMF, DCM) to stabilize transition states .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy on piperidine) and compare bioactivity .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .
- Crystallography : Solve co-crystal structures with targets to identify critical binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
